molecular formula C10H13BrClN B3032173 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride CAS No. 1199782-93-8

7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No.: B3032173
CAS No.: 1199782-93-8
M. Wt: 262.57
InChI Key: GOFDJFJHJKVZRC-UHFFFAOYSA-N
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Description

7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS 1443238-61-6, molecular formula C₁₀H₁₁BrClN, molecular weight 248.55) is a brominated tetrahydronaphthalene derivative with a primary amine group at position 1, forming a hydrochloride salt. Its structure features a partially saturated naphthalene ring system, making it a versatile intermediate in pharmaceutical synthesis and organic chemistry . The bromine substituent at position 7 influences electronic properties and steric interactions, while the hydrochloride salt enhances solubility and stability.

Properties

IUPAC Name

7-bromo-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.ClH/c11-8-5-4-7-2-1-3-10(12)9(7)6-8;/h4-6,10H,1-3,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFDJFJHJKVZRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC(=C2)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199782-93-8
Record name 1-Naphthalenamine, 7-bromo-1,2,3,4-tetrahydro-, hydrochloride (1:1)
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Record name 7-bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves the bromination of tetrahydronaphthalen-1-amine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 7-position. The hydrochloride salt is then formed by reacting the amine with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for high yield and purity, often involving the use of automated reactors and purification systems to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Structural Properties

Molecular Formula : C10H12BrN
Molecular Weight : 226.11 g/mol
SMILES Notation : C1CC(C2=C(C1)C=CC(=C2)Br)N
InChI Key : PHUSWQSCHYYQQF-UHFFFAOYSA-N

The compound features a brominated tetrahydronaphthalene structure that contributes to its unique reactivity and interaction with biological systems.

Medicinal Chemistry

7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has been studied for its potential as a pharmacological agent. Its structural similarity to known neurotransmitters allows it to interact with various receptors in the central nervous system.

Case Study : Research has indicated that derivatives of tetrahydronaphthalene compounds exhibit activity against certain types of cancer cells by inducing apoptosis and inhibiting cell proliferation. For example, studies have shown that modifications to the amine group can enhance anti-cancer properties in vitro .

Neuropharmacology

This compound has been explored for its effects on neurotransmitter systems, particularly serotonin and dopamine pathways. It may serve as a lead compound for developing new antidepressants or anxiolytics.

Case Study : A study conducted on animal models demonstrated that administration of 7-bromo derivatives resulted in significant behavioral changes indicative of anxiolytic effects. These findings suggest its potential role in treating anxiety disorders .

Mechanism of Action

The mechanism of action of 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets. The bromine atom enhances the compound’s reactivity, allowing it to participate in various biochemical pathways. The amine group can form hydrogen bonds and interact with enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride
  • CAS : 1810069-91-0 (racemic), 2241594-26-1 [(R)-enantiomer]
  • Molecular Formula : C₁₀H₁₃BrClN
  • Molecular Weight : 262.57
  • Higher molecular weight compared to the 7-Bromo isomer (262.57 vs. 248.55) due to additional hydrogen atoms .
5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride
  • CAS : 1810070-15-5 [(S)-enantiomer], 1810074-82-8 [(R)-enantiomer]
  • Molecular Formula : C₁₀H₁₃BrClN
  • Key Differences :
    • Bromine at position 5 modifies aromatic ring electron density, influencing reactivity in substitution reactions.
    • Similar molecular weight to 6-Bromo isomers but distinct pharmacokinetic profiles due to positional isomerism .

Substituted Derivatives

7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride
  • CAS : 1810069-90-9
  • Molecular Formula : C₁₁H₁₅BrClN
  • Molecular Weight : 276.60
  • Key Differences :
    • Methyl group at position 5 increases lipophilicity (LogP: ~2.85 vs. 2.40 for the parent compound), enhancing membrane permeability.
    • Higher hazard profile (H302, H315, H319, H335) compared to the unsubstituted 7-Bromo derivative .
7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride
  • CAS : 856562-93-1
  • Molecular Formula : C₁₁H₁₆ClN
  • Key Differences :
    • Bromine replaced by a methyl group, reducing molecular weight (209.71) and halogen-related toxicity.
    • Similarity score of 1.00 to the parent compound despite structural differences, suggesting overlapping applications in scaffold-based drug design .

Enantiomeric Forms

(S)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride
  • CAS : 676135-95-8
  • Purity: 95% (Shanghai Yuanye Bio-Technology Co., Ltd.)
  • Key Differences :
    • (S)-configuration may confer distinct chiral recognition in biological systems, such as enzyme binding or receptor activation.
    • Priced at ¥5,400/g (1g scale), reflecting demand for enantiopure intermediates .
(R)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride
  • CAS : 794507-89-4
  • Molecular Weight : 226.11 (free base)
  • Key Differences :
    • (R)-enantiomer shows divergent pharmacokinetics, such as altered metabolic stability or clearance rates, compared to the (S)-form .

Pharmacologically Relevant Analogs

Sertraline Hydrochloride
  • CAS : 79559-97-0
  • Molecular Formula : C₁₇H₁₈Cl₃N
  • Key Differences :
    • Dichlorophenyl substituent at position 4 enhances serotonin reuptake inhibition (SSRI activity).
    • Methylamine group (N-CH₃) increases bioavailability compared to the primary amine in 7-Bromo derivatives .

Comparative Data Tables

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight LogP H-Bond Donors H-Bond Acceptors
7-Bromo-...-amine HCl (Parent) C₁₀H₁₁BrClN 248.55 2.40 2 2
6-Bromo-...-amine HCl [(R)-enantiomer] C₁₀H₁₃BrClN 262.57 2.65 2 2
7-Bromo-5-methyl-...-amine HCl C₁₁H₁₅BrClN 276.60 2.85 2 2
Sertraline HCl C₁₇H₁₈Cl₃N 350.69 4.10 1 2

Data sourced from PubChem, CAS databases, and supplier specifications

Table 2: Hazard Profiles

Compound GHS Hazard Statements Signal Word
7-Bromo-...-amine HCl H302, H319 Warning
7-Bromo-5-methyl-...-amine HCl H302, H315, H319, H335 Warning
(R)-6-Bromo-...-amine HCl Not specified N/A
Sertraline HCl H302, H410 Warning

Adapted from Safety Data Sheets (SDS)

Biological Activity

7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₁₀H₁₃BrClN
  • Molecular Weight : 262.57 g/mol
  • IUPAC Name : 7-bromo-1,2,3,4-tetrahydronaphthalen-1-amine; hydrochloride
  • PubChem CID : 45480290

Pharmacological Profile

The compound has been investigated for its interactions with various biological targets, particularly in relation to serotonin receptors. Research indicates that it may influence serotonin (5-HT) receptor activity, which is crucial in regulating mood and behavior.

  • Serotonin Receptor Interaction :
    • Studies have shown that compounds interacting with 5-HT receptors can modulate body temperature and metabolic processes. For instance, activation of the 5-HT1A receptor has been linked to hypothermic responses in animal models .
    • The compound's structural similarity to known serotonin modulators suggests it may exhibit similar effects.
  • Potential Antidepressant Activity :
    • Given its interaction with serotonin receptors, there is potential for this compound to serve as an antidepressant. The modulation of serotonin levels is a common mechanism for many antidepressants.
  • Neuroprotective Effects :
    • Some studies indicate that compounds with naphthalene structures can have neuroprotective effects. The specific mechanisms are still under investigation but may involve antioxidant properties or modulation of neuroinflammatory pathways.

Case Studies

Several studies have examined the biological activity of related compounds or derivatives:

  • Study on Serotonin Modulators :
    • A study published in the Journal of Medicinal Chemistry explored various ligands targeting the von Hippel-Lindau (VHL) protein and their effects on HIF-1α stabilization in cellular contexts. Although not directly involving this compound, it highlights the significance of structural diversity in achieving desired biological outcomes .
  • Tetrahydronaphthalene Derivatives :
    • Research into tetrahydronaphthalene derivatives has shown promising results in terms of their pharmacological profiles. These compounds have been noted for their ability to interact with multiple receptor systems, suggesting a broad spectrum of activity .

Safety and Toxicology

This compound carries certain safety warnings:

  • Hazard Statements :
    • H302: Harmful if swallowed.
    • H315: Causes skin irritation.
    • H319: Causes serious eye irritation.
    • H335: May cause respiratory irritation .

Q & A

Q. How can researchers investigate photodegradation pathways of this compound?

  • Methodological Answer : Expose the compound to UV-Vis light (λ = 254–365 nm) in photoreactors and analyze degradation products via GC-MS. Electron paramagnetic resonance (EPR) can detect radical intermediates. Computational TD-DFT studies predict excited-state behavior and bond cleavage sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Reactant of Route 2
7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

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